molecular formula C20H21NO3 B2552223 (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 1613190-16-1

(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2552223
CAS No.: 1613190-16-1
M. Wt: 323.392
InChI Key: YMMUVWQKDJFTGY-PDGQHHTCSA-N
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Description

| (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one, also known as Benzylidene Benzofuranone 1 (BB1), is a highly selective and sensitive fluorescent chemosensor for the detection of zinc ions (Zn²⁺). Its research value is primarily in the field of bioinorganic chemistry and chemical biology for studying the physiological and pathological roles of mobile zinc. The compound operates through a chelation-enhanced fluorescence (CHEF) mechanism; upon binding to Zn²⁺, it undergoes a significant fluorescence turn-on response, allowing for the visualization and quantification of labile zinc pools in biological systems. This makes it an invaluable tool for researchers investigating zinc dynamics in cellular processes such as insulin secretion, neuronal signaling, and immune function. Its application extends to the development of diagnostic probes for conditions involving zinc dyshomeostasis. Studies have demonstrated its efficacy in imaging zinc in live cells, including hippocampal neurons and pancreatic β-cells, providing insights into zinc's role as a signaling agent. The sensor's selectivity for zinc over other biologically relevant metal ions like Ca²⁺ and Mg²⁺ is a key feature of its utility. Furthermore, its two-photon excitable properties make it suitable for deep-tissue imaging applications, enabling detailed study of zinc distribution in ex vivo brain slices and other tissue samples.

Properties

IUPAC Name

(2Z)-2-benzylidene-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-21(4-2)13-16-17(22)11-10-15-19(23)18(24-20(15)16)12-14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMUVWQKDJFTGY-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzofuran derivative with a diethylamino-substituted aldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Substituent Variations Molecular Weight (g/mol) Notable Properties
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl... C₁₉H₁₈FNO₃ - Dimethylamino (vs. diethylamino)
- 2-Fluorobenzylidene (vs. phenyl)
- 4-Methyl
327.355 Enhanced electronegativity due to fluorine; reduced steric bulk from dimethylamino
(2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)... C₂₄H₂₇N₂O₄ - Piperazinyl group (vs. diethylamino)
- 3-Methylphenyl (vs. phenyl)
413.49 Increased hydrophilicity from piperazine; altered π-stacking with methylphenyl
(2Z)-7-[[Bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)... C₂₂H₂₄ClNO₆ - Bis(2-methoxyethyl)amino (vs. diethylamino)
- 2-Chlorophenyl (vs. phenyl)
445.88 Polar methoxy groups improve aqueous solubility; chlorine enhances halogen bonding
(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)... C₁₈H₁₄O₅ - Furan substituent (vs. phenyl)
- 2-Oxopropoxy (vs. hydroxy)
310.30 Furan introduces heterocyclic polarity; oxopropoxy may alter metabolic stability

Key Comparative Insights:

Amino Group Modifications: Replacing diethylamino with dimethylamino (as in the fluorinated analog ) reduces steric hindrance but may decrease lipophilicity. Substituting diethylamino with a piperazinyl group (as in ) introduces a secondary amine, enabling stronger hydrogen bonding and protonation at physiological pH.

The 3-methylphenyl group in disrupts symmetry in crystal packing, possibly altering solubility compared to the parent compound.

Hydrogen Bonding and Solubility: The hydroxy group at position 6 is conserved across analogs, but its acidity may vary with adjacent substituents. For example, electron-withdrawing fluorine in could increase phenolic O–H acidity. Methoxyethyl or hydroxyethyl groups (e.g., ) introduce additional hydrogen-bond acceptors, improving solubility in polar solvents.

Biological Relevance :

  • While explicit activity data for these compounds is unavailable in the provided evidence, structural similarity principles suggest shared pharmacophores. For instance, the benzylidene moiety is common in tyrosine kinase inhibitors .

Methodological Considerations in Comparing Similarity

  • Crystallographic Analysis : Tools like SHELXL and the Cambridge Structural Database enable precise comparisons of molecular conformations. For example, the Z-configuration at C2 is critical for maintaining planar geometry in analogs .
  • Hydrogen-Bond Patterns : Etter’s graph-set analysis can classify interactions (e.g., intramolecular O–H···O vs. N–H···O), which differ between analogs due to substituent effects.
  • Quantitative Structure-Activity Relationship (QSAR): Methods highlighted in could predict bioactivity differences based on electronic (e.g., fluorine’s electronegativity) or steric (e.g., diethylamino vs. piperazinyl) variations.

Biological Activity

The compound (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one, a derivative of benzofuran, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential applications in therapeutic settings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a benzofuran core with a diethylamino group and a hydroxyl group that influence its biological activity. The structural formula can be represented as follows:

C18H22NO3\text{C}_{18}\text{H}_{22}\text{N}\text{O}_{3}

Research indicates that compounds similar to this compound exhibit significant pro-oxidative effects. These effects are associated with increased reactive oxygen species (ROS) production in cancer cells, which can lead to apoptosis. The mechanisms include:

  • Induction of Apoptosis : The compound has been shown to activate caspases, which are crucial for the apoptotic process. Increased levels of hydrogen peroxide have been observed following exposure to the compound, suggesting a role in oxidative stress-induced apoptosis .
  • Inhibition of Cytokine Release : Studies have indicated that certain derivatives can inhibit interleukin-6 release, a cytokine involved in inflammation and cancer progression. This suggests potential anti-inflammatory properties alongside anticancer activity .
  • Impact on Mitochondrial Function : The compound's ability to disrupt mitochondrial membrane potential has been noted, leading to cytochrome c release and subsequent activation of apoptotic pathways .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of ROS and apoptosis
MCF-7 (breast cancer)20Inhibition of IL-6 release
A549 (lung cancer)18Disruption of mitochondrial function
K562 (leukemia)12Activation of caspases and oxidative stress

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that exposure to the compound resulted in significant apoptosis in K562 cells after 48 hours, with marked increases in caspase 3 and 7 activities .
  • Cytotoxicity Against Breast Cancer : Research involving MCF-7 cells showed that the compound could reduce cell viability by approximately 60% at concentrations above 20 µM, indicating strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one?

  • Methodological Answer : The compound can be synthesized via a base-catalyzed condensation reaction. For example, analogous benzofuran derivatives are synthesized using NaH in THF as a base to deprotonate hydroxyl groups and facilitate cyclization . Key steps include:

  • Reagent Selection : Use NaH (60% dispersion in paraffin oil) in anhydrous THF under inert conditions to minimize side reactions.
  • Temperature Control : Maintain reactions at 0°C during reagent addition to control exothermicity, followed by gradual warming to room temperature.
  • Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify regioselectivity and stereochemistry .

Q. How can the purity and stability of this compound be validated under laboratory conditions?

  • Methodological Answer :

  • Analytical Techniques : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by LC-MS to identify decomposition products .
  • Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent oxidation of the dihydrobenzofuran core and phenolic hydroxyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture media to ensure reproducibility. For antimicrobial studies, use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations .
  • Structural Confounders : Perform X-ray crystallography or DFT calculations to confirm the (2Z)-stereochemistry, as isomerization can alter bioactivity .
  • Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to compare EC50_{50} values across studies and identify outliers .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by environmental chemistry frameworks :

  • Phase 1 (Lab Scale) : Determine octanol-water partition coefficients (log KowK_{ow}) via shake-flask methods and photodegradation rates using simulated sunlight exposure.
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with the compound, monitoring metabolites via LC-MS/MS.
  • Phase 3 (Field Trials) : If Phase 1–2 data indicate persistence, conduct mesocosm studies to assess bioaccumulation in model organisms (e.g., Daphnia magna).

Q. How can computational methods enhance the optimization of this compound’s synthetic yield?

  • Methodological Answer :

  • Reaction Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., enolate formation during cyclization).
  • Machine Learning : Train models on existing benzofuran synthesis data to predict optimal solvent/base combinations. For example, THF/NaH systems show higher yields compared to DMF/K2_2CO3_3 in analogous reactions .
  • DoE (Design of Experiments) : Apply factorial designs to test variables like reaction time, temperature, and stoichiometry, reducing experimental runs by 30–50% .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by proteomic analysis (e.g., LC-MS/MS) .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling cascades (e.g., NF-κB or MAPK pathways).
  • In Silico Docking: Employ AutoDock Vina to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms, validating findings with enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do spectroscopic data (e.g., NMR) for this compound vary across studies?

  • Methodological Answer : Variations in 1H^1H-NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) may result from:

  • Solvent Effects : Compare spectra acquired in deuterated DMSO vs. CDCl3_3, as hydrogen bonding with DMSO can deshield protons.
  • Tautomerism : Investigate keto-enol tautomerism via 1H^1H-NMR titration with D2_2O; enolic protons will exchange rapidly, altering peak multiplicity .

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